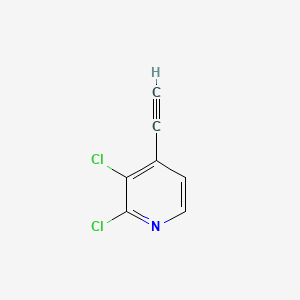

2,3-Dichloro-4-ethynylpyridine

Description

2,3-Dichloro-4-ethynylpyridine is a heterocyclic compound featuring a pyridine ring substituted with chlorine atoms at the 2- and 3-positions and an ethynyl (-C≡CH) group at the 4-position. This structure combines the electron-withdrawing effects of chlorine substituents with the high reactivity of the ethynyl group, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and polymers.

The ethynyl group enables participation in cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry), while the chlorine atoms enhance stability and influence electronic properties.

Properties

IUPAC Name |

2,3-dichloro-4-ethynylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-2-5-3-4-10-7(9)6(5)8/h1,3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYFBSIUUBMIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=NC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-ethynylpyridine typically involves the chlorination of 4-ethynylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst under controlled temperature conditions . The reaction proceeds as follows:

Chlorination: 4-ethynylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride at a temperature range of 50-100°C.

Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-ethynylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions include substituted pyridines, carbonyl compounds, and reduced alkenes or alkanes .

Scientific Research Applications

2,3-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atoms can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2,3-dichloro-4-ethynylpyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations:

- Substituent Position and Reactivity : The ethynyl group in this compound provides distinct reactivity compared to methyl or protonated ethynyl groups in analogues. For example, its alkyne moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular synthesis of triazoles .

- Electronic Effects : Chlorine atoms at the 2- and 3-positions deactivate the pyridine ring, directing electrophilic attacks to the 4-position. This contrasts with 4-methyl derivatives, where the electron-donating methyl group enhances ring activation .

- Stability: The dichloro substitution increases thermal stability compared to non-halogenated analogues, as seen in melting points of related compounds (e.g., 268–287°C for chlorinated pyridines ).

Research Findings and Trends

Recent studies highlight the utility of ethynylpyridines in modular synthesis:

- Click Chemistry : Ethynyl groups enable rapid assembly of drug-like molecules, as seen in the synthesis of triazolopyridines with yields up to 81% .

- Electronic Materials : Chlorinated ethynylpyridines are explored as electron-deficient ligands in OLEDs, leveraging their electron-withdrawing substituents for tunable emission .

Biological Activity

2,3-Dichloro-4-ethynylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes two chlorine atoms and an ethynyl group attached to a pyridine ring. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites through its ethynyl group, which forms covalent bonds with nucleophilic residues in proteins. This interaction leads to enzyme inactivation, which is crucial for its therapeutic applications.

- Halogen Bonding : The chlorine atoms in the compound can form halogen bonds with nucleophilic sites, further modulating the activity of enzymes and receptors.

- π-π Interactions : The ethynyl group may engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity to target molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli and Proteus vulgaris.

- Fungi : Notably against Candida albicans and Aspergillus fumigatus .

The compound's mechanism involves disrupting microbial cell functions, although specific pathways remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been a focal point of recent studies. It has demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (μg/ml) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 40 | |

| HepG2 (liver cancer) | 30 | |

| NCI-H1299 (lung cancer) | 40 |

The compound has been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption and activation of caspases. Specifically, it triggers apoptotic pathways leading to cell death and has been observed to inhibit tumor growth in vivo models .

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines using MTT assays. Results indicated a concentration-dependent cytotoxic effect across different types of cancer cells .

- Animal Models : Preliminary animal studies have suggested that administration of the compound can significantly reduce tumor size in xenograft models of breast cancer. These findings support its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.